(4-Methylcyclohexyl)methyl methanesulfonate
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Overview
Description
(4-Methylcyclohexyl)methyl methanesulfonate: is an organic compound with the molecular formula C9H18O3S . It is a derivative of methanesulfonic acid and is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a methanesulfonate ester group. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylcyclohexyl)methyl methanesulfonate typically involves the reaction of 4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Methylcyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted derivatives of 4-methylcyclohexyl, depending on the nucleophile used.
Hydrolysis: The primary products are 4-methylcyclohexanol and methanesulfonic acid.
Scientific Research Applications
Chemistry: (4-Methylcyclohexyl)methyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It serves as a model compound for investigating the mechanisms of action of methanesulfonate esters in DNA alkylation and repair .
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as DNA bases. This alkylation can result in the formation of DNA adducts, which may interfere with DNA replication and transcription, ultimately affecting cellular function .
Comparison with Similar Compounds
Methyl methanesulfonate: A simpler methanesulfonate ester used as an alkylating agent in research and industry.
Ethyl methanesulfonate: Another alkylating agent with similar properties but different reactivity due to the ethyl group.
Uniqueness: (4-Methylcyclohexyl)methyl methanesulfonate is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules where the cyclohexyl moiety is desired .
Properties
IUPAC Name |
(4-methylcyclohexyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S/c1-8-3-5-9(6-4-8)7-12-13(2,10)11/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMRZHXYATMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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